molecular formula C7H8O B6181009 2-ethynyl-3,4-dihydro-2H-pyran CAS No. 34331-74-3

2-ethynyl-3,4-dihydro-2H-pyran

Cat. No. B6181009
CAS RN: 34331-74-3
M. Wt: 108.1
InChI Key:
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Description

2-ethynyl-3,4-dihydro-2H-pyran (EDHP) is a heterocyclic compound that is widely used in organic synthesis for a variety of applications. It is a versatile building block with a variety of synthetic routes to its preparation. EDHP is a key intermediate in the synthesis of heterocyclic compounds, as well as a starting material for the production of pharmaceuticals, agricultural chemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethynyl-3,4-dihydro-2H-pyran is based on its nucleophilic addition to 2,3-dihydropyran. The ethynylmagnesium bromide reacts with the 2,3-dihydropyran to form 2-ethynyl-3,4-dihydro-2H-pyran. This reaction is generally conducted at room temperature and is highly efficient.
Biochemical and Physiological Effects
2-ethynyl-3,4-dihydro-2H-pyran has been used in a variety of biochemical and physiological studies. It has been used to study the effects of heterocyclic compounds on enzyme activity, as well as to study the effects of 2-ethynyl-3,4-dihydro-2H-pyran on cell viability and cell proliferation. 2-ethynyl-3,4-dihydro-2H-pyran has also been used in studies of the effects of 2-ethynyl-3,4-dihydro-2H-pyran on gene expression and protein production.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethynyl-3,4-dihydro-2H-pyran in laboratory experiments include its low cost, availability, and ease of synthesis. The main limitation of using 2-ethynyl-3,4-dihydro-2H-pyran in laboratory experiments is that it is a relatively reactive compound, and therefore it may react with other compounds and cause unwanted side reactions.

Future Directions

Future research directions for 2-ethynyl-3,4-dihydro-2H-pyran include further studies of its biochemical and physiological effects, as well as its potential applications in drug design and natural product synthesis. Additionally, research could be conducted on the development of more efficient and cost-effective synthesis methods for 2-ethynyl-3,4-dihydro-2H-pyran. Finally, research could be conducted on the development of new applications for 2-ethynyl-3,4-dihydro-2H-pyran, such as its use in the synthesis of pharmaceutically active compounds.

Synthesis Methods

2-ethynyl-3,4-dihydro-2H-pyran is typically synthesized via the reaction of ethynylmagnesium bromide and 2,3-dihydropyran in an ether solvent. The reaction proceeds via a nucleophilic addition of the ethynylmagnesium bromide to the 2,3-dihydropyran to form the 2-ethynyl-3,4-dihydro-2H-pyran product. This reaction is generally conducted at room temperature and is highly efficient.

Scientific Research Applications

2-ethynyl-3,4-dihydro-2H-pyran has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds such as pyrrolidines and indoles, as well as in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals. 2-ethynyl-3,4-dihydro-2H-pyran has also been used in the synthesis of model compounds for drug design, as well as in the synthesis of complex natural products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-3,4-dihydro-2H-pyran involves the addition of an ethynyl group to a dihydropyran ring.", "Starting Materials": [ "2,3-dihydropyran", "acetylene", "sodium amide", "diethyl ether", "tetrahydrofuran", "water" ], "Reaction": [ "Dissolve 2,3-dihydropyran in dry tetrahydrofuran.", "Add sodium amide to the solution and stir for 30 minutes.", "Add acetylene dropwise to the reaction mixture and stir for 2 hours.", "Quench the reaction with water and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Purify the product by column chromatography to obtain 2-ethynyl-3,4-dihydro-2H-pyran." ] }

CAS RN

34331-74-3

Molecular Formula

C7H8O

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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